L-Glufosinate (Glufosinate-P), identified by CAS 35597-44-5, is the biologically active (2S)-enantiomer of the broad-spectrum, contact herbicide glufosinate. It functions as an irreversible inhibitor of the plant enzyme glutamine synthetase (GS), triggering rapid accumulation of phytotoxic ammonia, cessation of amino acid synthesis, and disruption of photosynthesis [1]. Procured primarily as a free acid, L-glufosinate serves as a high-purity active ingredient and a versatile synthetic precursor for advanced agrochemical formulations. Its distinct mechanism of action and enantiomeric purity make it a critical procurement target for formulators seeking to reduce environmental chemical loads, manage herbicide-resistant weed populations, and develop customized salt forms beyond standard commodity ammonium salts[2].
Substituting L-glufosinate with the standard racemic mixture (D,L-glufosinate) introduces 50% of the inactive D-isomer, which doubles the required application volume, increases formulation bulk, and adds unnecessary environmental chemical load without contributing to herbicidal efficacy [1]. Furthermore, substituting with systemic alternatives like glyphosate fails in procurement scenarios requiring rapid contact burndown (visible within 24–72 hours) or when targeting EPSPS-resistant weed biotypes . Finally, relying on the commodity glufosinate-ammonium salt restricts formulation flexibility; the high aqueous solubility (>500 g/L) of the ammonium salt increases aquatic runoff risks, whereas the L-glufosinate free acid is required as a precursor to synthesize custom herbicidal ionic liquids (HILs) with tuned lipophilicity and superior cuticular penetration[2].
L-Glufosinate is the sole herbicidally active enantiomer in standard glufosinate formulations. Utilizing the pure L-isomer allows formulators to achieve equivalent glutamine synthetase inhibition and weed mortality at exactly half the dosage of the racemic mixture [1]. This direct 2:1 activity ratio eliminates the inactive D-isomer, directly reducing the total applied chemical load by 50% per hectare while maintaining identical efficacy [2].
| Evidence Dimension | Active ingredient application rate for equivalent efficacy |
| Target Compound Data | L-Glufosinate (100% active, 1x required dose) |
| Comparator Or Baseline | Racemic D,L-Glufosinate (50% inactive, 2x required dose) |
| Quantified Difference | 50% reduction in total chemical volume applied per hectare |
| Conditions | Field application and glutamine synthetase inhibition assays |
Procuring the pure L-enantiomer optimizes formulation efficiency and aligns with stringent regulatory mandates to reduce agricultural pesticide loads.
As a contact herbicide inhibiting glutamine synthetase, L-glufosinate induces rapid ammonia toxicity and cell membrane disruption, with visible phytotoxic symptoms appearing within 24 to 72 hours . In contrast, systemic herbicides like glyphosate (an EPSPS inhibitor) typically require 7 to 14 days to exhibit full symptomatic necrosis . Additionally, L-glufosinate provides high efficacy against weed biotypes that have developed established resistance to glyphosate .
| Evidence Dimension | Time to visible phytotoxicity |
| Target Compound Data | L-Glufosinate (24–72 hours) |
| Comparator Or Baseline | Glyphosate (7–14 days) |
| Quantified Difference | Accelerated onset of visible necrosis by up to 11 days |
| Conditions | Post-emergence foliar application on actively growing broadleaf weeds |
Crucial for buyers formulating rapid-burndown products or targeting markets dominated by glyphosate-resistant weed populations.
The standard glufosinate-ammonium salt exhibits extremely high aqueous solubility (>500 g/L), which increases the risk of leaching into aquatic ecosystems [1]. Procuring L-glufosinate as a free acid (CAS 35597-44-5) enables its use as an anionic precursor to synthesize Herbicidal Ionic Liquids (HILs). Pairing L-glufosinate with specific lipophilic cations significantly increases the octanol-water partition coefficient, reducing aquatic mobility and improving cuticular penetration, yielding field control efficacies over 79% compared to 60% for standard aqueous formulations at equivalent doses [1].
| Evidence Dimension | Formulation lipophilicity and field control efficacy |
| Target Compound Data | L-Glufosinate free acid (synthesized into lipophilic HILs, >79% efficacy) |
| Comparator Or Baseline | Standard Glufosinate-ammonium (high aqueous solubility, 60% efficacy) |
| Quantified Difference | 19% absolute increase in control efficacy and significantly reduced aqueous leaching potential |
| Conditions | Field testing on Chenopodium album L. at 450 g AI/ha |
Allows formulators to engineer proprietary, eco-friendly herbicide salts that outperform commodity ammonium salts in both efficacy and environmental safety.
Because L-glufosinate eliminates the inactive D-isomer, it is a highly efficient active ingredient for formulators tasked with creating high-concentration, low-dose herbicides. This directly supports compliance with national and international policies aimed at reducing total pesticide tonnage per hectare without sacrificing broad-spectrum weed control[1].
L-glufosinate free acid serves as the essential anionic precursor for the development of custom herbicidal ionic liquids. By pairing the free acid with hydrophobic cations, R&D teams can formulate proprietary products with enhanced cuticular penetration, superior rainfastness, and drastically reduced aquatic runoff compared to commodity glufosinate-ammonium [2].
In markets where glyphosate resistance is prevalent or where rapid pre-plant burndown is required, L-glufosinate provides a critical alternative mechanism of action (glutamine synthetase inhibition). Its fast-acting contact toxicity makes it the preferred choice for orchard management, vineyard maintenance, and application on glufosinate-tolerant (LibertyLink) transgenic crops.
Irritant;Health Hazard